DL-Homophénylalanine méthyl ester chlorhydrate

Vue d'ensemble

Description

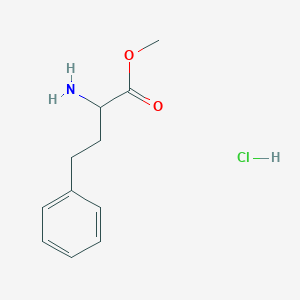

DL-Homophenylalanine methyl ester hydrochloride is a useful research compound. Its molecular formula is C11H16ClNO2 and its molecular weight is 229.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality DL-Homophenylalanine methyl ester hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about DL-Homophenylalanine methyl ester hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthèse de peptides

H-DL-HoPhe-OMe.HCl: est largement utilisé dans la synthèse de peptides . Il sert de brique de construction pour créer diverses séquences peptidiques, qui sont essentielles à l'étude des fonctions et des interactions des protéines. Son rôle dans la synthèse de peptides est crucial pour le développement de peptides thérapeutiques et la compréhension des processus biologiques.

Recherche en protéomique

En protéomique, H-DL-HoPhe-OMe.HCl est utilisé pour étudier la structure et la fonction des protéines. En incorporant ce composé dans les peptides, les chercheurs peuvent étudier les modifications post-traductionnelles et les interactions protéine-protéine, qui sont vitales pour la découverte de médicaments et l'identification de biomarqueurs .

Développement de médicaments

Ce composé est essentiel au développement de nouveaux produits pharmaceutiques. Il peut être utilisé pour créer des analogues de peptides bioactifs, ce qui peut conduire à la découverte de nouveaux médicaments avec une efficacité améliorée et des effets secondaires réduits .

Science des matériaux

En science des matériaux, H-DL-HoPhe-OMe.HCl peut être utilisé pour développer des peptides auto-assemblés qui forment des hydrogels et des nanofibres. Ces matériaux ont des applications potentielles dans l'ingénierie tissulaire, les systèmes d'administration de médicaments et comme échafaudages pour la croissance cellulaire .

Biologie chimique

Les biologistes chimistes utilisent H-DL-HoPhe-OMe.HCl pour étudier les interactions enzyme-substrat et pour développer des inhibiteurs enzymatiques. Cette recherche est fondamentale pour comprendre les mécanismes des maladies et concevoir des thérapies ciblées .

Reconnaissance moléculaire

La capacité du composé à former des interactions spécifiques le rend précieux pour l'étude des processus de reconnaissance moléculaire. Il peut être utilisé pour concevoir des molécules qui imitent les ligands naturels, aidant à la compréhension des voies de signalisation cellulaire .

Chimie synthétique

H-DL-HoPhe-OMe.HCl: est utilisé en chimie synthétique pour construire des molécules organiques complexes. Sa polyvalence permet aux chimistes d'explorer de nouvelles voies de synthèse et de créer des composés ayant des applications industrielles et pharmaceutiques potentielles .

Nanotechnologie

Les propriétés d'auto-assemblage des dérivés de H-DL-HoPhe-OMe.HCl les rendent adaptés à la création de structures à l'échelle nanométrique. Ces structures peuvent être utilisées dans le développement de nanodispositifs et de capteurs, contribuant aux progrès de la nanotechnologie .

Mécanisme D'action

DL-Homophenylalanine methyl ester hydrochloride, also known as H-DL-HoPhe-OMe.HCl, is a unique compound with a variety of potential applications.

Target of Action

It is commonly used in peptide synthesis , suggesting that it may interact with various proteins or enzymes involved in this process.

Mode of Action

As a compound used in peptide synthesis , it likely interacts with its targets to facilitate the formation of peptide bonds.

Biochemical Pathways

Given its role in peptide synthesis , it may influence the pathways involved in protein production and modification.

Result of Action

As a compound used in peptide synthesis , it likely contributes to the production of specific peptides, which can have various effects depending on their structure and function.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of DL-Homophenylalanine methyl ester hydrochloride. For instance, storage conditions can affect its stability . .

Propriétés

IUPAC Name |

methyl 2-amino-4-phenylbutanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2.ClH/c1-14-11(13)10(12)8-7-9-5-3-2-4-6-9;/h2-6,10H,7-8,12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZKOPSSMUBBHMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCC1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00516499 | |

| Record name | Methyl 2-amino-4-phenylbutanoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00516499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85808-33-9 | |

| Record name | Methyl 2-amino-4-phenylbutanoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00516499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.